1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene
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Overview
Description
1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a benzenesulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the sulfonylation of benzene derivatives using benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes, where benzenesulfonyl chloride is reacted with benzene derivatives under controlled conditions. The fluorination and nitration steps are carried out using appropriate reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonyl derivatives
Scientific Research Applications
1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through its reactive functional groups. The sulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro and fluoro groups can participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Used in similar sulfonylation reactions.
2-Fluoro-4-nitrobenzene: Shares the fluoro and nitro groups but lacks the sulfonyl group.
4-Nitrobenzenesulfonyl Chloride: Contains the nitro and sulfonyl groups but lacks the fluorine atom
Uniqueness: The presence of the sulfonyl, fluoro, and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
86434-28-8 |
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Molecular Formula |
C13H10FNO4S |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
1-(benzenesulfonylmethyl)-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C13H10FNO4S/c14-13-8-11(15(16)17)7-6-10(13)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
VOGMOBNBAQKVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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